molecular formula C10H14AsNO B14172479 ANILINE, p-ARSENOSO-N,N-DIETHYL- CAS No. 4164-06-1

ANILINE, p-ARSENOSO-N,N-DIETHYL-

Cat. No.: B14172479
CAS No.: 4164-06-1
M. Wt: 239.15 g/mol
InChI Key: ZMAJUIIPXKZPKM-UHFFFAOYSA-N
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Description

Properties

CAS No.

4164-06-1

Molecular Formula

C10H14AsNO

Molecular Weight

239.15 g/mol

IUPAC Name

4-arsoroso-N,N-diethylaniline

InChI

InChI=1S/C10H14AsNO/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

ZMAJUIIPXKZPKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[As]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-ARSENOSO-N,N-DIETHYL- typically involves the reaction of aniline with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of reducing agents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ANILINE, p-ARSENOSO-N,N-DIETHYL- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ANILINE, p-ARSENOSO-N,N-DIETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the arsenosyl group or the diethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents, acids, or bases to facilitate the replacement of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ANILINE, p-ARSENOSO-N,N-DIETHYL- has several applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ANILINE, p-ARSENOSO-N,N-DIETHYL- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: p-Arsenoso-N,N-diethylaniline
  • Molecular Formula: C₁₀H₁₄AsNO
  • Molecular Weight : 239.17 g/mol
  • CAS Registry : Referred to as ARJ800 in hazardous material databases .

Structural Features :

  • Contains an arsenoso group (-As=O) at the para position of an aniline ring.
  • N,N-diethyl substituents on the amine group, enhancing lipophilicity compared to unsubstituted analogs.

Comparison with Structurally Similar Compounds

p-Arsenosoaniline (ARJ755)

  • Molecular Formula: C₆H₆AsNO
  • Molecular Weight : 183.04 g/mol
  • Key Differences: Lacks N-alkyl substituents, making it less lipophilic than the diethyl derivative.
  • Applications: Primarily a precursor for synthesizing substituted arsenosoanilines .

Arsenoxide Sodium (CAS 63951-03-1)

  • Molecular Formula: C₆H₅AsNO₂·Na
  • Molecular Weight : 221.03 g/mol
  • Key Differences: Sodium salt of a phenolic arsenoso compound (2-amino-4-arsenosophenol). Toxicity: Intravenous LDLo in rats: 20 mg/kg . Applications: Historical use in medicinal chemistry (e.g., antiparasitic agents) .

N,N-Bis(2-chloroethyl)-p-arsenosoaniline (ARJ760)

  • Molecular Formula: C₁₀H₁₂AsCl₂NO
  • Molecular Weight : 308.05 g/mol

DIETHYL-(3-METHYL-4-NITROSO)-ANILINE (CAS 6442-10-0)

  • Molecular Formula : C₁₁H₁₆N₂O
  • Molecular Weight : 192.26 g/mol
  • Key Differences: Nitroso group (-N=O) instead of arsenoso, with a methyl substituent on the aromatic ring. Toxicity: Nitroso compounds are often carcinogenic (e.g., N-nitrosamines), but specific data for this compound are unavailable .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Toxicity (Route, Species) Key Features
p-Arsenoso-N,N-diethylaniline C₁₀H₁₄AsNO 239.17 LD₅₀ = 2,809 µg/kg (ip, mouse) High lipophilicity; arsenic toxicity
p-Arsenosoaniline (ARJ755) C₆H₆AsNO 183.04 Not reported Parent compound; smaller size, higher reactivity
Arsenoxide Sodium C₆H₅AsNO₂·Na 221.03 LDLo = 20 mg/kg (iv, rat) Sodium salt; historical medicinal use
N,N-Bis(2-chloroethyl)-p-arsenosoaniline C₁₀H₁₂AsCl₂NO 308.05 Not reported Chloroethyl groups enhance DNA alkylation potential
DIETHYL-(3-METHYL-4-NITROSO)-ANILINE C₁₁H₁₆N₂O 192.26 Not reported Nitroso analog; potential carcinogenicity

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